

Alverine Citrate: A Comprehensive Technical Guide on its Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alverine Citrate

Cat. No.: B195578

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alverine citrate is a synthetic antispasmodic agent widely used in the management of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and painful diverticular disease.^{[1][2]} Its therapeutic effects are primarily attributed to its direct relaxant effect on smooth muscles, particularly those of the intestine and uterus.^{[1][3]} This technical guide provides an in-depth overview of the chemical and physical properties of **Alverine Citrate**, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Alverine Citrate** are summarized in the tables below. This data is crucial for formulation development, quality control, and understanding its pharmacokinetic and pharmacodynamic profile.

Table 1: General Chemical Properties of Alverine Citrate

Property	Value	Source
Chemical Name	N-Ethyl-N-(3-phenylpropyl)benzenepropanamine 2-Hydroxy-1,2,3-propanetricarboxylate	[4]
IUPAC Name	N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid	
CAS Number	5560-59-8	
Molecular Formula	C ₂₆ H ₃₅ NO ₇	
Molecular Weight	473.56 g/mol	
Appearance	White to off-white crystalline powder	

Table 2: Physicochemical Properties of Alverine Citrate

Property	Value	Source
Melting Point	100-102 °C	
Solubility	Slightly soluble in water and methylene chloride; Sparingly soluble in ethanol (96%). Soluble in DMSO (~30 mg/mL) and dimethylformamide (~30 mg/mL). Aqueous buffer (PBS, pH 7.2) solubility is approximately 1 mg/mL.	
pKa (Strongest Basic)	10.44	
pH (in solution)	3.5-4.5	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Alverine Citrate** are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of **Alverine Citrate**.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry **Alverine Citrate** powder is finely ground using a mortar and pestle.
- Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample until a small amount of the powder is packed into the bottom. The tube is then inverted and tapped gently to pack the powder into a column of 2-4 mm height.
- Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 10-20 °C/min until it is about 30 °C below the expected melting point. The heating rate is then adjusted to 1-2 °C/min.
- Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **Alverine Citrate** in various solvents.

Apparatus:

- Glass vials with screw caps
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer

Procedure:

- Sample Preparation: An excess amount of **Alverine Citrate** is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a glass vial.
- Equilibration: The vials are sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The resulting suspension is centrifuged at a high speed to separate the undissolved solid from the supernatant.
- Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved **Alverine Citrate** is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of **Alverine Citrate**.

Apparatus:

- Potentiometer with a pH electrode
- Burette

- Magnetic stirrer and stir bar
- Beaker

Procedure:

- **Solution Preparation:** A known concentration of **Alverine Citrate** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).
- **Titration Setup:** The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Objective: To obtain the UV-Vis absorption spectrum of **Alverine Citrate** and determine its wavelength of maximum absorbance (λ_{max}).

Apparatus:

- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- **Solution Preparation:** A dilute solution of **Alverine Citrate** is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

- Blank Measurement: The cuvette is filled with the solvent, and a baseline correction is performed.
- Sample Measurement: The cuvette is rinsed and filled with the **Alverine Citrate** solution. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm).
- Data Analysis: The wavelength at which the maximum absorbance occurs (λ_{max}) is identified from the spectrum.

Objective: To obtain the infrared spectrum of **Alverine Citrate** to identify its functional groups. A simple and sensitive IR spectrophotometric method has been developed for estimating **alverine citrate** in capsule dosage form. The sample is analyzed by the KBr pellet method, and the IR band at 2052 cm⁻¹ is considered for quantification.

Apparatus:

- FTIR spectrometer
- Agate mortar and pestle
- Pellet press
- KBr (spectroscopic grade, dried)

Procedure:

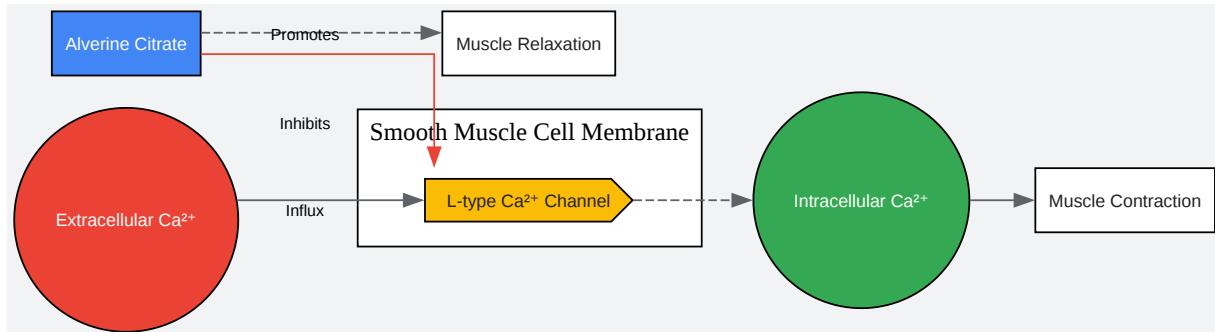
- **Sample Preparation:** Approximately 1-2 mg of **Alverine Citrate** is mixed with about 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, uniform powder.
- **Pellet Formation:** The powdered mixture is placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- **Spectral Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Objective: To obtain ¹H and ¹³C NMR spectra of **Alverine Citrate** for structural elucidation.

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)

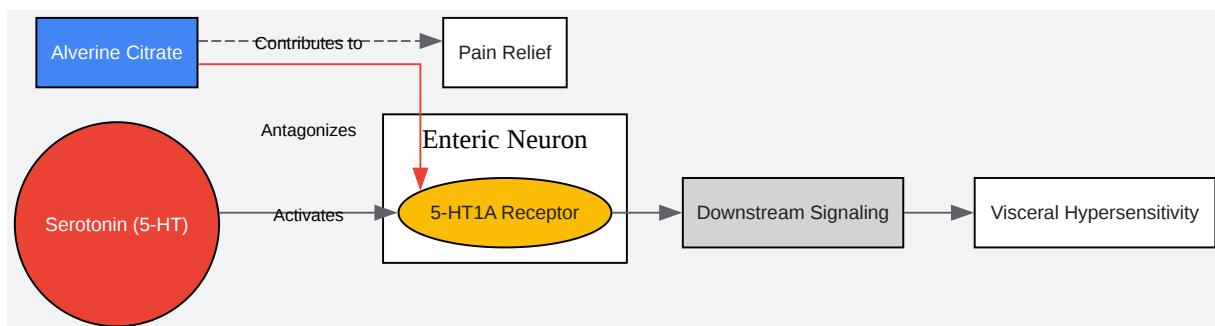
Procedure:


- Sample Preparation: Approximately 5-10 mg of **Alverine Citrate** is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
- Spectral Acquisition: ^1H and ^{13}C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Mechanism of Action and Signaling Pathways

Alverine Citrate exerts its antispasmodic effects through a multi-faceted mechanism of action. It acts as a smooth muscle relaxant by directly targeting the muscle cells in the gut and uterus. The primary mechanisms include the inhibition of calcium influx into smooth muscle cells and modulation of serotonin receptors.

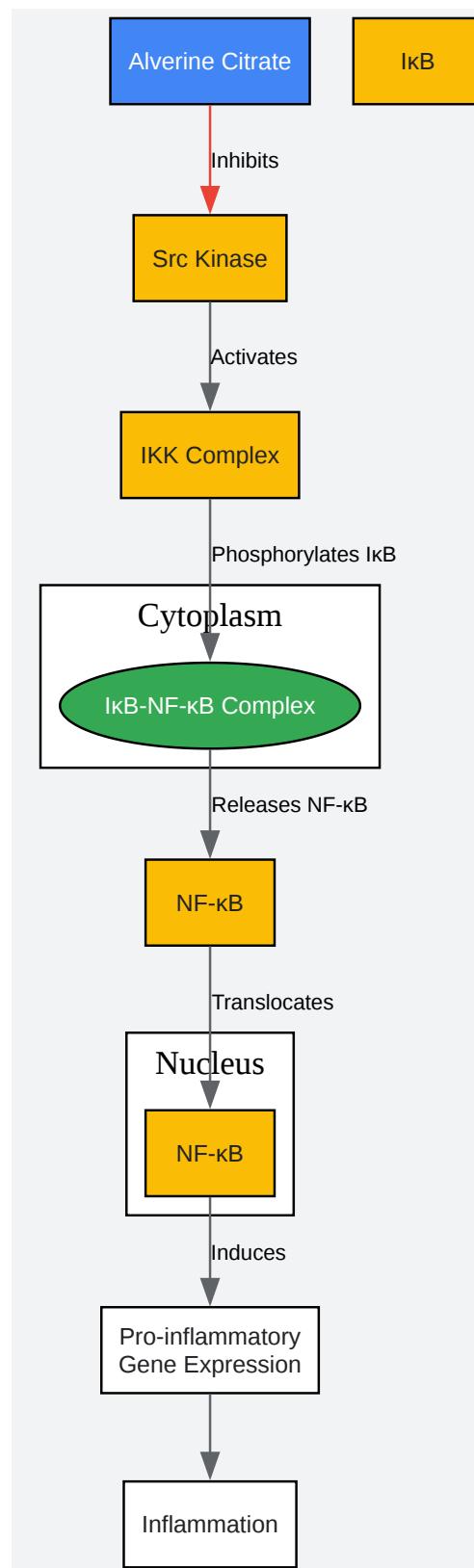
Inhibition of L-type Calcium Channels


Alverine Citrate is understood to inhibit the influx of calcium ions through L-type calcium channels in smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviates spasms.

[Click to download full resolution via product page](#)

Caption: Inhibition of L-type Ca^{2+} channels by **Alverine Citrate**.

Antagonism of 5-HT1A Receptors

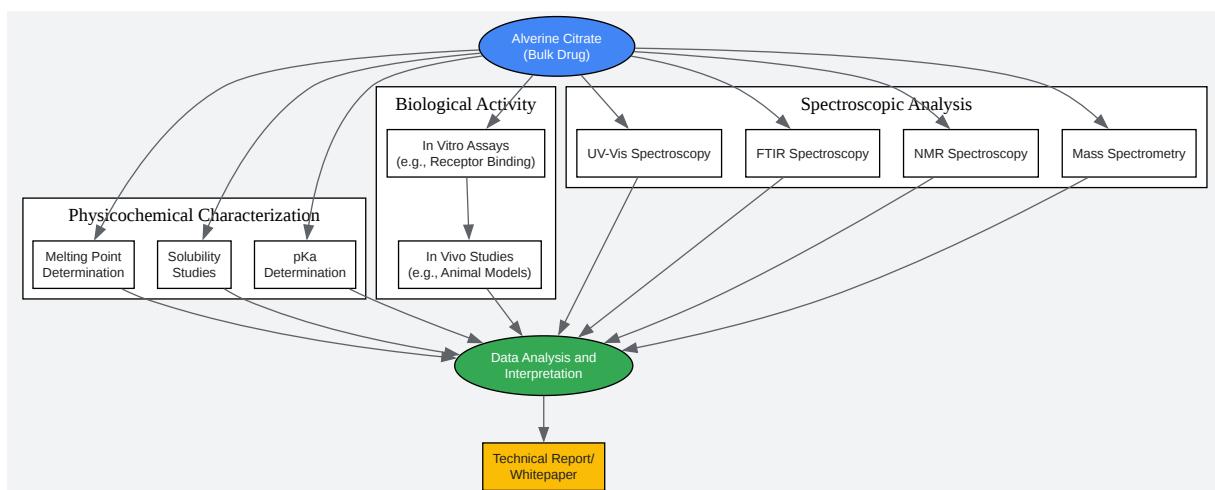

Alverine Citrate also acts as an antagonist at the 5-HT1A serotonin receptors. Serotonin (5-HT) plays a role in regulating intestinal motility and sensation. By blocking 5-HT1A receptors, **Alverine Citrate** can modulate visceral hypersensitivity, a key factor in IBS.

[Click to download full resolution via product page](#)

Caption: Antagonism of 5-HT1A receptors by **Alverine Citrate**.

Inhibition of the NF-κB Signaling Pathway

Recent studies have indicated that **Alverine Citrate** possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It achieves this by targeting Src kinase, an upstream regulator of this pathway. This mechanism may contribute to its therapeutic effects in inflammatory conditions of the gut.



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by **Alverine Citrate**.

Experimental Workflow for Drug Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a drug substance like **Alverine Citrate**.

[Click to download full resolution via product page](#)

Caption: General workflow for drug substance characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **Alverine Citrate**, along with standardized experimental protocols for their determination. The visualization of its signaling pathways offers a clearer understanding of its mechanism of action at a molecular level. This comprehensive information is intended to be a valuable resource for

researchers, scientists, and drug development professionals working with this important antispasmodic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Node Attributes | Graphviz [graphviz.org]
- 2. Rectal antinociceptive properties of alverine citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Node, Edge and Graph Attributes [emden.github.io]
- 4. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Alverine Citrate: A Comprehensive Technical Guide on its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195578#chemical-and-physical-properties-of-alverine-citrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com